molecular formula C11H18ClN3O2S B1437990 N-benzylpiperazine-1-sulfonamide hydrochloride CAS No. 1171172-87-4

N-benzylpiperazine-1-sulfonamide hydrochloride

Cat. No.: B1437990
CAS No.: 1171172-87-4
M. Wt: 291.8 g/mol
InChI Key: FRDRHWHWUFVEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-benzylpiperazine-1-sulfonamide hydrochloride involves several steps. One common method includes the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with sulfonyl chloride to produce N-benzylpiperazine-1-sulfonamide. Finally, the sulfonamide is treated with hydrochloric acid to obtain this compound .

Chemical Reactions Analysis

N-benzylpiperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-benzylpiperazine-1-sulfonamide hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, enzyme activities, and cellular processes. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various chemical intermediates .

Mechanism of Action

The mechanism of action of N-benzylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

N-benzylpiperazine-1-sulfonamide hydrochloride can be compared with other piperazine derivatives, such as benzylpiperazine and N-methylpiperazine. While these compounds share a similar core structure, this compound is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties .

Similar compounds include:

  • Benzylpiperazine
  • N-methylpiperazine
  • N-phenylpiperazine

These compounds differ in their functional groups and, consequently, their chemical reactivity and biological activity .

Properties

IUPAC Name

N-benzylpiperazine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S.ClH/c15-17(16,14-8-6-12-7-9-14)13-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDRHWHWUFVEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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